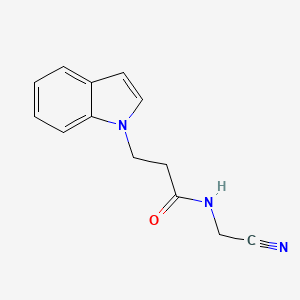
(5-Imidazol-1-ylpyridin-2-yl)methanamine;trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Imidazol-1-ylpyridin-2-yl)methanamine;trihydrochloride” is a chemical compound . It is primarily used in various applications which are not specified.
Molecular Structure Analysis
The molecular formula of “(5-Imidazol-1-ylpyridin-2-yl)methanamine;trihydrochloride” is C9H13Cl3N4. The InChI code is 1S/C9H10N4.3ClH/c10-5-8-1-2-9(6-12-8)13-4-3-11-7-13;;;/h1-4,6-7H,5,10H2;3*1H .Physical And Chemical Properties Analysis
The molecular weight of “(5-Imidazol-1-ylpyridin-2-yl)methanamine;trihydrochloride” is 283.59 . More specific physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Facile Synthesis and Optical Properties
A study by Volpi et al. (2017) presents a facile synthesis method for new imidazo[1,5-a]pyridines through multiple condensation procedures. These compounds demonstrate tuneable luminescence, significant quantum yields, large Stokes’ shifts, and strong halochromic effects. Such properties suggest their potential application in technological fields, particularly in the development of new materials with specific optical requirements (Volpi et al., 2017).
Novel Derivatives and Efficient Synthesis
Another significant contribution to the field is by Mihorianu et al. (2010), who developed an efficient synthesis method for imidazo[1,5-a]pyridine derivatives. This synthesis process starts from specific methanamine precursors and has been proven to yield good results. The structures of the synthesized products were confirmed using single crystal X-ray methods, underscoring their potential for further research and application in medicinal chemistry (Mihorianu et al., 2010).
Structural and Synthetic Studies
Research by Fernandes et al. (2007) focuses on the formation of triaryl imidazoles from aryl aldehydes, demonstrating a methodology for obtaining compounds with potential applications in structural and medicinal chemistry. The study provides detailed crystal structures of the synthesized compounds, offering insights into their chemical behavior and potential as scaffolds for further pharmaceutical development (Fernandes et al., 2007).
Luminescent Materials Development
A study by Volpi et al. (2017) on 1,3-diarylated imidazo[1,5-a]pyridine derivatives highlights their synthesis and the impact of their chemical structure on optical properties. These compounds exhibit notable Stokes' shift ranges and quantum yields, indicating their suitability for creating luminescent materials. This research could lead to innovations in low-cost luminescent materials for various applications (Volpi et al., 2017).
Antiviral and Antioxidant Activities
Galal et al. (2010) synthesized novel benzofuran-transition metal complexes showing significant antiviral activities. These complexes, including derivatives of imidazo[1,5-a]pyridine, demonstrated potential as potent antiviral agents, surpassing some standard drugs in efficacy. This study not only adds to the understanding of the biological activities of these compounds but also opens new avenues for the development of antiviral therapies (Galal et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
(5-imidazol-1-ylpyridin-2-yl)methanamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.3ClH/c10-5-8-1-2-9(6-12-8)13-4-3-11-7-13;;;/h1-4,6-7H,5,10H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTWFSJTMIUDBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N2C=CN=C2)CN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Imidazol-1-ylpyridin-2-yl)methanamine;trihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2532129.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2532131.png)
![N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2532132.png)

![N-(3,4-dichlorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide](/img/structure/B2532134.png)


![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2532139.png)
![1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2532142.png)

